REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](Cl)=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=[O:5])[CH3:2].[NH2:15][C:16]1[N:20]([CH3:21])[N:19]=[C:18]([CH3:22])[CH:17]=1>C(O)C>[CH2:1]([O:3][C:4]([C:6]1[C:7]([NH:15][C:16]2[N:20]([CH3:21])[N:19]=[C:18]([CH3:22])[CH:17]=2)=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=[O:5])[CH3:2]
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Name
|
|
Quantity
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4.6 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C=1C(=NC(=NC1)SC)Cl
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Name
|
|
Quantity
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4.4 g
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Type
|
reactant
|
Smiles
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NC1=CC(=NN1C)C
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Name
|
|
Quantity
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90 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction is cooled to room temp
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The solid which remains is dissolved in CHCl3
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Type
|
WASH
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Details
|
washed with aqueous saturated NaHCO3 solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
the resulting residue is purified over silica (50% EtOAc//hexanes, followed by 100% EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)SC)NC=1N(N=C(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |